cIAP1 Ligand-Linker Conjugates 12

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

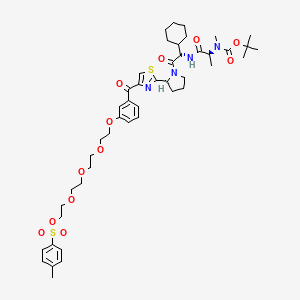

分子式 |

C46H64N4O12S2 |

|---|---|

分子量 |

929.2 g/mol |

IUPAC 名称 |

2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C46H64N4O12S2/c1-32-17-19-37(20-18-32)64(55,56)61-29-27-59-25-23-57-22-24-58-26-28-60-36-15-10-14-35(30-36)41(51)38-31-63-43(47-38)39-16-11-21-50(39)44(53)40(34-12-8-7-9-13-34)48-42(52)33(2)49(6)45(54)62-46(3,4)5/h10,14-15,17-20,30-31,33-34,39-40H,7-9,11-13,16,21-29H2,1-6H3,(H,48,52)/t33-,39-,40-/m0/s1 |

InChI 键 |

SVNXSNSRSRYQDI-IIYGVWAWSA-N |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)[C@@H]4CCCN4C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)C4CCCN4C(=O)C(C5CCCCC5)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates

Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A specialized class of these molecules, known as cIAP1 ligand-linker conjugates or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), leverages the E3 ubiquitin ligase activity of the cellular Inhibitor of Apoptosis Protein 1 (cIAP1). These heterobifunctional molecules consist of a ligand that binds the target protein, a second ligand that recruits cIAP1, and a chemical linker connecting them. By inducing proximity between cIAP1 and the target, the conjugate facilitates the target's polyubiquitination and subsequent destruction by the proteasome, offering a powerful strategy to eliminate disease-causing proteins. This guide details the core mechanism, downstream cellular effects, quantitative assessment methods, and key experimental protocols relevant to the study of cIAP1-based degraders.

The Central Role of cIAP1

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted protein and a member of the IAP family, characterized by the presence of a C-terminal RING domain that confers E3 ubiquitin ligase activity.[1][2] Its primary functions are intertwined with the regulation of cell death and inflammation. cIAP1 is a critical node in the tumor necrosis factor-alpha (TNF-α) signaling pathway, where it ubiquitinates RIPK1 to promote pro-survival signaling via NF-κB and MAPK pathways, while simultaneously suppressing apoptosis.[3] Given its role in promoting cell survival, cIAP1 is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.[4]

cIAP1-recruiting conjugates exploit this endogenous E3 ligase activity. The ligands used to engage cIAP1 are often derived from SMAC/Diablo mimetics (e.g., LCL161, Birinapant derivatives) or bestatin, which bind to the baculoviral IAP repeat (BIR) domains of cIAP1.[5][6][7][8] Interestingly, the binding of these ligands alone can trigger cIAP1's auto-ubiquitination and degradation, a mechanism that SMAC mimetic drugs use to induce apoptosis.[1][9][10] SNIPERs, however, are designed to hijack cIAP1's E3 ligase function and redirect it toward a new target protein before cIAP1 self-destructs.[7]

Core Mechanism of Action: The Catalytic Cycle of Degradation

The mechanism of action for a cIAP1 ligand-linker conjugate is a catalytic cycle involving the formation of a key ternary complex.[11][12] This process can be broken down into four primary steps:

-

Ternary Complex Formation: The conjugate, being heterobifunctional, first binds to both the target Protein of Interest (POI) and the cIAP1 E3 ligase simultaneously, bringing them into close proximity and forming a POI-conjugate-cIAP1 ternary complex.[11] The efficiency of degradation is highly dependent on the stability and conformation of this complex.[13]

-

Polyubiquitination: Within the ternary complex, the RING domain of cIAP1 catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain.[12]

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds and degrades the POI into small peptides, while the ubiquitin monomers are recycled.[12]

-

Catalyst Regeneration: Following POI degradation, the cIAP1 ligand-linker conjugate is released and can initiate another cycle of degradation, enabling it to eliminate multiple copies of the target protein.[11]

Downstream Signaling Consequences

The primary outcome of cIAP1 conjugate activity is the depletion of the target protein, which directly impacts its associated signaling pathways. However, because the conjugate ligates cIAP1, it can also modulate pathways in which cIAP1 is a key regulator, namely apoptosis and NF-κB signaling.

-

Apoptosis Induction: If the targeted POI is an anti-apoptotic protein (e.g., BCL-XL), its degradation will lower the threshold for apoptosis. Furthermore, the engagement and potential degradation of cIAP1 itself can sensitize cells to apoptotic stimuli like TNF-α.[4][9] The degradation of cIAP1 prevents the ubiquitination of RIPK1, allowing it to form a pro-apoptotic complex with FADD and Caspase-8, leading to the activation of effector caspases (Caspase-3/7).

-

NF-κB Pathway Activation: Degradation of cIAP1 leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[14] This can have varied downstream effects, including the regulation of inflammation and cell survival, depending on the cellular context.

Quantitative Data Presentation

The efficacy of a cIAP1 ligand-linker conjugate is assessed using several key quantitative metrics. These parameters are crucial for structure-activity relationship (SAR) studies and for comparing the potency and efficiency of different compounds.

-

DC₅₀ (Degradation Concentration 50%): The concentration of the conjugate required to degrade 50% of the target protein after a specific time.[15][16]

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with the conjugate, which reflects its efficacy.[15][16]

-

Binding Affinities (K_D, IC₅₀): The dissociation constant (K_D) or half-maximal inhibitory concentration (IC₅₀) for the binary interactions between the conjugate and the POI, and the conjugate and cIAP1. While important, strong binary affinity does not always correlate with potent degradation, as the stability of the ternary complex is paramount.[9][17]

| Compound ID | Target POI | cIAP1 Ligand Type | DC₅₀ (nM) | Dₘₐₓ (%) | cIAP1 Binding IC₅₀ (nM) | POI Binding K_D (nM) |

| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | 10 | >90 | 10 | 0.54 |

| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | 300 | ~85 | - | - |

| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20,000 | ~60 | - | - |

| Representative BTK Degrader (NC-1) | BTK | Thalidomide (CRBN) | 2.2 | 97 | N/A | - |

Note: Data for SNIPER compounds are derived from MedChemExpress product descriptions.[17] Data for the BTK degrader is included for comparison of potency metrics.[15] The SNIPER(ABL)-013 DC50 value is 20 µM.[17]

Experimental Protocols

Validating the mechanism of action of a cIAP1 conjugate requires a suite of biochemical and cell-based assays.

Protocol 5.1: Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the reduction in target protein levels following treatment with the conjugate.[18]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the cIAP1 conjugate (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[19][20] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[18] Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., β-actin, GAPDH).

-

Detection and Analysis: Visualize bands using an ECL substrate and a chemiluminescence imaging system.[14] Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.

Protocol 5.2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol demonstrates the physical interaction between cIAP1 and the POI in the presence of the conjugate.[21]

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the complex. Treat cells with the cIAP1 conjugate or DMSO for 4-6 hours.[21]

-

Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease/phosphatase inhibitors.[21]

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate 1-2 mg of protein lysate with an antibody against cIAP1 (or a tag on cIAP1) overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing and Elution: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specific binders. Elute the bound proteins by boiling the beads in 1x Laemmli sample buffer.[21]

-

Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the POI. A band for the POI in the cIAP1-immunoprecipitated sample from conjugate-treated cells (but not in the control) confirms the formation of the ternary complex.

Protocol 5.3: In Vitro Ubiquitination Assay

This cell-free assay directly confirms that the conjugate induces cIAP1-mediated ubiquitination of the POI.[22][23]

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (50 mM Tris-HCl, 2.5 mM MgCl₂, 0.5 mM DTT):

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant cIAP1

-

Recombinant POI (substrate)

-

Ubiquitin

-

ATP

-

cIAP1 conjugate or DMSO control

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot. Probe with an antibody against the POI. A high-molecular-weight smear or ladder of bands appearing above the unmodified POI band in the conjugate-treated lane indicates polyubiquitination.[3]

Protocol 5.4: Caspase-Glo® 3/7 Apoptosis Assay

This assay measures the activity of effector caspases 3 and 7, key markers of apoptosis, in response to conjugate treatment.[24][25]

-

Cell Plating and Treatment: Seed cells in a white-walled 96-well plate. Treat cells with the cIAP1 conjugate, a positive control (e.g., staurosporine), and a vehicle control for a desired time period (e.g., 24-48 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which contains a proluminescent DEVD substrate for Caspase-3/7.[26]

-

Assay Procedure: Allow the plate and reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[25]

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates an increase in Caspase-3/7 activity and apoptosis.

References

- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SNIPER: Inducing protein degradation via recruitment to IAP [morressier.com]

- 9. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcrr.com [ijcrr.com]

- 14. benchchem.com [benchchem.com]

- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SNIPER | TargetMol [targetmol.com]

- 18. benchchem.com [benchchem.com]

- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 20. bio-rad.com [bio-rad.com]

- 21. benchchem.com [benchchem.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. docs.abcam.com [docs.abcam.com]

- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 25. promega.com [promega.com]

- 26. ulab360.com [ulab360.com]

Introduction: Hijacking cIAP1 for Targeted Protein Degradation

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and development of cIAP1-based Proteolysis Targeting Chimeras (PROTACs).

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[5]

Among the 600+ E3 ligases in the human genome, cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has garnered significant interest.[][7] cIAP1, and its close homolog cIAP2, are RING-domain E3 ligases that play crucial roles in regulating apoptosis and NF-κB signaling.[8][9][10] Hijacking cIAP1 for targeted protein degradation offers a unique dual mechanism of action: not only does it induce the degradation of a specific POI, but the ligands used often trigger the auto-ubiquitination and degradation of cIAP1 itself.[11] This can sensitize cancer cells to apoptosis, making cIAP1-based PROTACs a particularly attractive strategy in oncology.[8][12]

This guide provides a comprehensive overview of the discovery and development of cIAP1-based PROTACs, detailing the underlying biology, ligand discovery, quantitative analysis of representative molecules, and key experimental protocols.

The Biology of cIAP1: A Dual Regulator of Cell Death and Survival

cIAP1 is a key node in cellular signaling pathways that control inflammation and cell survival.[9][13] Its E3 ligase activity is central to its function, particularly in the Tumor Necrosis Factor-alpha (TNFα) signaling pathway. Upon TNFα stimulation, cIAP1 is recruited to the TNFR1 signaling complex where it ubiquitinates RIPK1, creating a scaffold for the activation of the canonical NF-κB pathway, which promotes cell survival.[10][14]

Conversely, the degradation of cIAP1, often induced by Smac mimetics, prevents the degradation of NF-κB-inducing kinase (NIK). Stabilized NIK then activates the non-canonical NF-κB pathway and can sensitize cells to TNFα-induced apoptosis.[8][15] This intrinsic pro-apoptotic potential is a key feature exploited by cIAP1-based PROTACs.

Caption: cIAP1 signaling and PROTAC intervention.

Discovery and Design of cIAP1-Based PROTACs

Recruiting Ligands for cIAP1

The development of cIAP1-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), was enabled by the discovery of small molecules that bind to the BIR3 domain of cIAP1.[11][16] Two main classes of ligands have been exploited:

-

Bestatin Derivatives: The aminopeptidase (B13392206) inhibitor Bestatin was found to interact with the cIAP1-BIR3 domain. Its methyl ester derivative, MeBS, was shown to selectively induce the self-ubiquitination and proteasomal degradation of cIAP1.[][17] This became the foundational E3 ligase handle for the first cIAP1-recruiting PROTACs.[11]

-

Smac Mimetics: These compounds, such as LCL161 and Birinapant, were designed to mimic the endogenous IAP antagonist Smac/DIABLO.[8] They bind with high affinity to the BIR domains of cIAP1, inducing a conformational change that unleashes its E3 ligase activity, leading to auto-ubiquitination and degradation.[8][18] Their high potency makes them excellent ligands for PROTAC development.

PROTAC Structure and Linker Optimization

A cIAP1-based PROTAC is a heterobifunctional molecule with three components: a "warhead" that binds the POI, a "ligand" that binds cIAP1, and a "linker" that connects them.

The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of PROTAC efficacy.[4][19] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-cIAP1), which is essential for efficient ubiquitination.[][21] Linker design often involves synthesizing a library of PROTACs with varying linker lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains) to empirically determine the optimal configuration for a given POI-E3 ligase pair.[4]

Caption: General mechanism of a cIAP1-based PROTAC.

Quantitative Analysis of cIAP1-based PROTACs

The efficacy of a PROTAC is typically quantified by two key metrics: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[18][22] The following table summarizes data for representative cIAP1-based PROTACs developed against various targets.

| Target Protein | PROTAC/SNIPER Name | cIAP1 Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Reference |

| CRABP-II | SNIPER(CRABP)-2 | Bestatin (MeBS) | HeLa | ~3 µM | >90% | [11] |

| ERα | SNIPER(ER)-87 | Bestatin derivative | MCF-7 | ~100 nM | ~70% | [2] |

| BCR-ABL | SNIPER(ABL)-62 | Bestatin derivative | K562 | 30-100 nM | >70% | [7] |

| BRD4 | SNIPER(BRD)-1 | Bestatin derivative | HeLa | ~30 nM | >90% | [11] |

| CDK4/6 | POWERTAP compound | Phosphoroorganic | Breast Cancer Cells | (Potent Degradation) | (Not specified) | [12] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Key Experimental Protocols

Evaluating the efficacy and mechanism of a cIAP1-based PROTAC requires a series of well-defined experiments.

Caption: Experimental workflow for assessing cIAP1 PROTACs.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the POI and cIAP1 following PROTAC treatment.[15]

Materials:

-

Cell culture plates (6-well or 10 cm)

-

PROTAC of interest dissolved in DMSO

-

Complete growth medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-POI, anti-cIAP1, anti-loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells to achieve 70-80% confluency at the time of treatment.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Include a vehicle control (DMSO). Aspirate old medium and add the PROTAC-containing medium. Incubate for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imager. Quantify band intensities relative to the loading control and vehicle-treated samples to determine DC₅₀ and Dₘₐₓ.

Protocol 2: Immunoprecipitation (IP) for Target Ubiquitination

This protocol confirms that the PROTAC-induced degradation is mediated by ubiquitination.

Materials:

-

Lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619)

-

Anti-POI antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., lysis buffer with lower detergent)

-

Elution buffer or 1x Laemmli sample buffer

-

Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clones)

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132, 10 µM for 4-6 hours prior to harvest) to allow ubiquitinated proteins to accumulate. Lyse cells in buffer containing DUB inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-POI antibody overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours.

-

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specific binders.

-

Elution: Elute the immunoprecipitated proteins by boiling in 1x Laemmli sample buffer.

-

Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody. A smear or laddering pattern at high molecular weights indicates poly-ubiquitination of the POI.

Protocol 3: Cell Viability Assay

This assay measures the functional consequence of POI degradation and/or cIAP1 degradation, such as reduced cancer cell proliferation or apoptosis.

Materials:

-

96-well clear-bottom white plates

-

PROTAC of interest

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Incubate for a relevant period (e.g., 72 hours).

-

Assay:

-

Equilibrate the plate and the assay reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The development of cIAP1-based PROTACs represents a significant advancement in targeted protein degradation. The ability to simultaneously degrade an oncogenic protein and sensitize cells to apoptosis by degrading cIAP1 provides a powerful therapeutic strategy.[12][23] Recent studies have further revealed that cIAP1-mediated degradation involves the assembly of complex branched ubiquitin chains, highlighting a unique aspect of its hijacking mechanism.[24]

Future research will likely focus on expanding the repertoire of POIs targeted by cIAP1-based degraders, further optimizing linker chemistry for improved drug-like properties, and exploring their efficacy in combination therapies.[25] As our understanding of the intricate biology of the ubiquitin-proteasome system grows, the rational design of next-generation cIAP1-based PROTACs will continue to provide innovative solutions for treating cancer and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. mdpi.com [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

- 8. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. esmed.org [esmed.org]

- 17. researchgate.net [researchgate.net]

- 18. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 21. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. esmed.org [esmed.org]

- 24. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

An In-depth Technical Guide to the Structure of cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cIAP1 Ligand-Linker Conjugates, with a specific focus on the structural components and functional characteristics of molecules designed to induce targeted protein degradation. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a compelling target in drug discovery, particularly in oncology, due to its role in regulating apoptosis and cell survival. By hijacking cIAP1's E3 ubiquitin ligase activity, researchers can selectively eliminate proteins of interest (POIs) implicated in disease. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with these conjugates, using a specific example, SNIPER-12, to illustrate these concepts.

Core Concepts: cIAP1 and Targeted Protein Degradation

Cellular inhibitor of apoptosis protein-1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a crucial role in regulating apoptosis, inflammation, and cell proliferation.[1][2] It belongs to the inhibitor of apoptosis (IAP) family of proteins, characterized by the presence of at least one baculoviral IAP repeat (BIR) domain.[1] A key feature of cIAP1 is its C-terminal RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity.[3] This enzymatic function allows cIAP1 to tag substrate proteins with ubiquitin, often leading to their degradation by the proteasome.[4]

In the context of targeted protein degradation, heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), are designed to co-opt the activity of E3 ligases like cIAP1. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, these conjugates facilitate the ubiquitination and subsequent degradation of the target protein.[5]

Quantitative Data Presentation

The efficacy of cIAP1 ligand-linker conjugates is assessed through various quantitative measures. A critical parameter is the half-maximal degradation concentration (DC50), which represents the concentration of the conjugate required to degrade 50% of the target protein. Another important metric is the Dmax, which indicates the maximum percentage of protein degradation achievable with the conjugate.

One well-characterized example of a cIAP1-recruiting degrader is SNIPER-12 , which targets Bruton's tyrosine kinase (BTK) for degradation. The following table summarizes the available quantitative data for SNIPER-12.

| Compound Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SNIPER-12 | Bruton's tyrosine kinase (BTK) | cIAP1 | THP-1 | 182 ± 57 | Not Reported | [1] |

Experimental Protocols

The development and characterization of cIAP1 ligand-linker conjugates involve a series of key experiments, from synthesis to cellular and biochemical assays.

Synthesis of cIAP1 Ligand-Linker Conjugates

The synthesis of these conjugates is a multi-step process that typically involves the individual synthesis of the POI ligand and the E3 ligase ligand, followed by their connection via a linker. While the specific, detailed synthesis protocol for SNIPER-12 is proprietary to the discovering laboratory, a general workflow can be outlined based on the synthesis of similar PROTAC molecules.[6]

General Synthesis Workflow:

-

Functionalization of Ligands: The POI ligand (e.g., an aminopyrazole-based BTK inhibitor for SNIPER-12) and the cIAP1 ligand (e.g., a derivative of LCL161 or bestatin) are synthesized with reactive functional groups that allow for linker attachment.[1]

-

Linker Synthesis and Attachment: A bifunctional linker, often containing a polyethylene (B3416737) glycol (PEG) chain to improve solubility and pharmacokinetic properties, is synthesized. One end of the linker is then reacted with the functionalized POI ligand.

-

Final Conjugation: The resulting POI ligand-linker intermediate is then conjugated to the functionalized cIAP1 ligand to yield the final cIAP1 ligand-linker conjugate.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Determination of Protein Degradation (DC50)

The potency of a cIAP1-recruiting degrader is determined by measuring the concentration-dependent degradation of the target protein in a relevant cell line.

Protocol for DC50 Determination:

-

Cell Culture and Treatment:

-

Seed a human cell line (e.g., THP-1 for SNIPER-12) in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the cIAP1 ligand-linker conjugate in cell culture medium.

-

Treat the cells with the different concentrations of the conjugate for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate it with a primary antibody specific for the target protein (e.g., anti-BTK).

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the intensity of the protein bands using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the logarithm of the conjugate concentration and fit the data to a dose-response curve to determine the DC50 value.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of cIAP1 ligand-linker conjugates involves hijacking the cellular ubiquitin-proteasome system. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow for assessing conjugate activity.

Caption: Mechanism of cIAP1-mediated targeted protein degradation.

The above diagram illustrates how a cIAP1 ligand-linker conjugate facilitates the formation of a ternary complex between the protein of interest (POI) and the cIAP1 E3 ligase. This proximity enables the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.

Caption: Experimental workflow for the development and evaluation of cIAP1 conjugates.

This workflow outlines the key stages in the research and development of cIAP1 ligand-linker conjugates, from their chemical synthesis and characterization to their biological evaluation in cellular and mechanistic studies.

Conclusion

cIAP1 ligand-linker conjugates represent a powerful and promising strategy for targeted protein degradation. By understanding their structure, mechanism of action, and the experimental methodologies used for their evaluation, researchers can design and develop novel therapeutics for a range of diseases, particularly cancer. The example of SNIPER-12 highlights the potential of this approach to specifically target and eliminate disease-driving proteins like BTK. Further research into the optimization of the ligand, linker, and cIAP1-binding components will continue to advance this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Форум Mipped.com [mipped.com]

- 6. Sniper(abl)-039 | C54H68ClN11O9S2 | CID 138377572 - PubChem [pubchem.ncbi.nlm.nih.gov]

cIAP1 as an E3 Ligase: A Technical Guide for Targeted Therapeutic Development

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a critical role in the regulation of apoptosis, immune signaling, and cell proliferation.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of at least one baculoviral IAP repeat (BIR) domain.[2] Structurally, cIAP1 contains three BIR domains, a ubiquitin-associated (UBA) domain, a caspase recruitment domain (CARD), and a C-terminal RING (Really Interesting New Gene) finger domain.[3][4] This RING domain confers E3 ubiquitin ligase activity, a key function that positions cIAP1 as a promising target for cancer therapy.[5][6][7] This technical guide provides an in-depth overview of cIAP1's E3 ligase function, its role in critical signaling pathways, and its targeting by a class of drugs known as SMAC mimetics.

cIAP1: Structure and E3 Ligase Function

The E3 ubiquitin ligase activity of cIAP1 is integral to its function in regulating cellular signaling. The RING domain facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein. This process of ubiquitination can have various outcomes depending on the type of ubiquitin chain linkage, including proteasomal degradation of the target protein (typically mediated by K48-linked chains) or the assembly of signaling complexes (often involving K63-linked or linear chains).[6]

cIAP1 can catalyze the formation of diverse ubiquitin chains, including K6-, K11-, K48-, and K63-linked chains, as well as linear ubiquitin chains.[6] This versatility allows cIAP1 to regulate a wide array of cellular processes. The E3 ligase activity of cIAP1 is tightly regulated. In a resting state, cIAP1 exists predominantly as an inactive monomer.[8] The binding of SMAC/DIABLO or SMAC mimetics to the BIR domains relieves this autoinhibition, promoting the dimerization of the RING domain, which is essential for its E3 ligase activity.[8]

Key Structural Domains of cIAP1:

| Domain | Function |

| BIR1 | Mediates interaction with TRAF2.[3][9] |

| BIR2 & BIR3 | Bind to IAP-binding motifs (IBMs) on proteins like SMAC/DIABLO and caspases.[3][10] |

| UBA | Binds to ubiquitin chains and is involved in regulating cIAP1's ubiquitination activity.[3][11] |

| CARD | A protein-protein interaction domain.[4] |

| RING | Confers E3 ubiquitin ligase activity.[5][6] |

Role in Signaling Pathways

cIAP1 is a critical regulator of several key signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. It plays a dual role in both the canonical and non-canonical NF-κB pathways.

Canonical NF-κB Pathway

Upon stimulation by tumor necrosis factor-alpha (TNFα), cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex.[12] Here, it mediates the K63-linked polyubiquitination of RIPK1 (Receptor-Interacting Protein Kinase 1).[13] This ubiquitinated RIPK1 acts as a scaffold to recruit and activate the IKK (IκB kinase) complex, leading to the phosphorylation and degradation of IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and activate the transcription of pro-survival genes.[13]

Non-Canonical NF-κB Pathway

In the absence of a stimulus, cIAP1, in a complex with TRAF2 and TRAF3, mediates the continuous ubiquitination and proteasomal degradation of NIK (NF-κB-inducing kinase).[1][3] This keeps the non-canonical NF-κB pathway inactive. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the degradation of cIAP1 and TRAF2/3. This stabilizes NIK, which then activates IKKα, leading to the processing of p100 to p52 and the activation of p52/RelB NF-κB complexes.[3]

Targeted Therapy: SMAC Mimetics

The pivotal role of cIAP1 in promoting cell survival has made it an attractive target for cancer therapy.[7] SMAC mimetics are a class of small molecules designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of the endogenous IAP antagonist, SMAC/DIABLO.[10] These compounds bind to the BIR domains of cIAP1, cIAP2, and XIAP.[14]

The binding of SMAC mimetics to cIAP1 induces a conformational change that promotes its E3 ligase activity, leading to its own ubiquitination and subsequent proteasomal degradation.[7][15] The degradation of cIAP1 has two major consequences:

-

Induction of Apoptosis: The removal of cIAP1 leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway. This results in the production of TNFα, which, in an autocrine or paracrine manner, can trigger apoptosis in cancer cells, especially when XIAP is also antagonized.[15][16]

-

Sensitization to Other Therapies: By depleting cIAP1, SMAC mimetics can sensitize cancer cells to conventional chemotherapeutics and other targeted agents.[16]

Quantitative Data on SMAC Mimetics

Several SMAC mimetics have been developed and evaluated in preclinical and clinical studies. Their potency is often characterized by their binding affinities (Ki or IC50) to IAP proteins and their cellular activity (e.g., EC50 for cIAP1 degradation or induction of cell death).

| Compound | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | MDA-MB-231 Apoptosis IC50 (nM) | Reference |

| Debio 1143 | 1.9 | 5.1 | 66.4 | - | [17] |

| GDC-0152 | <60 | <60 | <60 | - | [17] |

| CUDC-427 | <60 | <60 | <60 | - | [17] |

| AZD5582 | 15 | 21 | 15 | <1 | [18] |

Experimental Protocols

In Vitro Ubiquitination Assay

This assay is used to determine the E3 ligase activity of cIAP1 and its ability to ubiquitinate a substrate protein.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant human ubiquitin

-

Recombinant purified cIAP1 (wild-type and mutants)

-

Substrate protein (e.g., RIPK1, caspase-3)

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM MgCl2, 0.5 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate, ubiquitin, and cIAP1

Procedure:

-

Set up the ubiquitination reaction by combining E1, E2, ubiquitin, ATP, and reaction buffer in a microcentrifuge tube.

-

Add the substrate protein and cIAP1 to initiate the reaction.

-

Incubate the reaction at 30-37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using antibodies to detect the ubiquitinated substrate (which will appear as a high-molecular-weight smear or ladder), cIAP1 auto-ubiquitination, and other components.[19]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 3. Cytoplasmic and Nuclear Functions of cIAP1 [mdpi.com]

- 4. Inhibitor of apoptosis proteins and their relatives: IAPs and other BIRPs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Future Therapeutic Directions for Smac-Mimetics [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Core Principles of PROTACs Utilizing cIAP1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of proteins of interest (POIs). A key component of a PROTAC is its ability to recruit an E3 ubiquitin ligase. While several E3 ligases have been exploited for this purpose, the cellular inhibitor of apoptosis protein 1 (cIAP1) presents unique characteristics and therapeutic potential. PROTACs that recruit cIAP1 are often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This technical guide delves into the fundamental principles of PROTACs that leverage cIAP1, providing a comprehensive overview of their mechanism of action, design considerations, and the experimental protocols required for their evaluation.

Core Mechanism of cIAP1-Utilizing PROTACs

cIAP1-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits cIAP1, and a linker that connects these two moieties. The fundamental mechanism of action involves the PROTAC acting as a molecular bridge to induce the formation of a ternary complex between the POI and cIAP1.[1][2]

Once this ternary complex is formed, the E3 ligase activity of cIAP1 is harnessed to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. A unique feature of many cIAP1-based PROTACs is their ability to induce the autoubiquitination and subsequent degradation of cIAP1 itself.[1][3] This can be advantageous in certain therapeutic contexts, particularly in oncology, as cIAP1 is often overexpressed in cancer cells and contributes to apoptosis resistance.[4]

The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, leading to a sustained pharmacological effect even at low concentrations.[1]

Quantitative Data of cIAP1-Based PROTACs (SNIPERs)

The efficacy of cIAP1-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for several published cIAP1-based PROTACs targeting a variety of proteins.

| PROTAC Name | Target Protein | cIAP1 Ligand | Target Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| SNIPER(ER)-87 | ERα | LCL161 derivative | 4-OHT | MCF-7 | 0.003 | ~100 | [5] |

| SNIPER(ER)-19 | ERα | MV1 | 4-OHT | MCF-7 | 0.03 | N/A | [5] |

| SNIPER(ABL)-019 | BCR-ABL | MV1 | Dasatinib | K562 | 0.3 | N/A | [6] |

| SNIPER(BRD)-1 | BRD4 | LCL-161 derivative | (+)-JQ1 | LNCaP | ~0.1 | >90 | [2] |

| Anonymous | BTK | IAP ligand | Ibrutinib | Mino | 0.0022 | 97 | [7] |

N/A: Data not available in the cited source.

| PROTAC Name | Target Protein | IC50 (µM) vs. Target | IC50 (µM) vs. cIAP1 | Reference |

| SNIPER(ER)-87 | ERα | 0.0156 (MCF-7) | N/A | [5] |

| Anonymous | BTK | N/A | N/A | [7] |

Note: IC50 values for cell viability or target binding are provided where available.

Experimental Protocols

The development and characterization of cIAP1-based PROTACs involve a series of key experiments to validate their mechanism of action and quantify their efficacy.

Ternary Complex Formation Assay

Objective: To demonstrate the PROTAC-induced formation of a stable ternary complex between the target protein and cIAP1.

Methodology (AlphaLISA - Amplified Luminescent Proximity Homestead Assay):

-

Reagent Preparation:

-

Recombinant, purified target protein (e.g., His-tagged).

-

Recombinant, purified cIAP1 (e.g., GST-tagged).

-

PROTAC of interest dissolved in DMSO.

-

AlphaLISA anti-His acceptor beads and anti-GST donor beads.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

In a 384-well plate, add the target protein, cIAP1, and a serial dilution of the PROTAC.

-

Incubate at room temperature for 1-2 hours to allow for complex formation.

-

Add the AlphaLISA acceptor beads and incubate in the dark for 1-2 hours.

-

Add the AlphaLISA donor beads and incubate in the dark for 1-2 hours.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

An increase in the AlphaLISA signal indicates the proximity of the donor and acceptor beads, confirming the formation of the ternary complex.

-

Plot the signal against the PROTAC concentration. A characteristic "hook effect" may be observed at high concentrations due to the formation of binary complexes.[8][9]

-

In Vitro Ubiquitination Assay

Objective: To demonstrate that the PROTAC-induced ternary complex leads to the ubiquitination of the target protein by cIAP1.

Methodology:

-

Reaction Components:

-

Reaction Setup:

-

Combine all reaction components in a microcentrifuge tube.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for 1-2 hours.[13]

-

-

Analysis:

Cellular Protein Degradation Assay

Objective: To quantify the degradation of the target protein in a cellular context.

Methodology (Western Blot):

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7][15]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in cIAP1-based PROTACs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

cIAP1-Mediated Signaling Pathway

Caption: cIAP1-PROTAC mechanism and its impact on NF-κB signaling.

Experimental Workflow for cIAP1-PROTAC Development

Caption: A streamlined workflow for the development of cIAP1-based PROTACs.

Conclusion

PROTACs that recruit the E3 ligase cIAP1 represent a powerful and versatile tool in the field of targeted protein degradation. Their unique ability to not only degrade a specific protein of interest but also to induce the degradation of cIAP1 itself offers a dual mechanism of action that can be particularly effective in diseases like cancer. A thorough understanding of their mechanism, coupled with robust experimental validation, is essential for the successful design and development of these next-generation therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to explore and advance the potential of cIAP1-based PROTACs.

References

- 1. researchgate.net [researchgate.net]

- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. youtube.com [youtube.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to cIAP1 Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders, a promising class of therapeutics with the potential to revolutionize cancer treatment and other disease areas. This document provides a comprehensive overview of the core science, from the fundamental mechanism of action to detailed experimental protocols for their evaluation.

Introduction: Targeting the Untargetable

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cellular signaling pathways, primarily known for its role in inhibiting apoptosis (programmed cell death) and activating the NF-κB survival pathway.[1][2] Its overexpression is a common feature in many cancers, contributing to tumor survival, proliferation, and resistance to conventional therapies.[3] cIAP1 degraders represent a novel therapeutic strategy that, instead of merely inhibiting the protein's function, triggers its complete removal from the cell. This is achieved through the recruitment of the cell's own ubiquitin-proteasome system to tag cIAP1 for destruction.[4][5]

This guide will explore the therapeutic potential of two main classes of cIAP1 degraders: SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs), also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).

Mechanism of Action: Hijacking the Cellular Machinery

cIAP1 degraders function by inducing the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[1] This leads to a cascade of downstream effects that ultimately promote cancer cell death.

SMAC Mimetics: These small molecules mimic the endogenous pro-apoptotic protein SMAC/DIABLO, which naturally antagonizes IAP proteins.[1] By binding to the BIR domains of cIAP1, SMAC mimetics induce a conformational change that activates its E3 ubiquitin ligase activity, leading to its auto-degradation.[6]

PROTACs/SNIPERs: These are heterobifunctional molecules consisting of a ligand that binds to cIAP1, a linker, and a ligand for an E3 ubiquitin ligase.[4][7] This chimeric molecule brings cIAP1 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to cIAP1 and marking it for degradation by the proteasome.[4][5]

The degradation of cIAP1 has two major consequences:

-

Inhibition of the Canonical NF-κB Pathway: cIAP1 is a critical component of the signaling complex that activates the pro-survival canonical NF-κB pathway. Its degradation disrupts this pathway, sensitizing cancer cells to apoptosis.[3][8]

-

Activation of the Non-Canonical NF-κB Pathway and Apoptosis: The degradation of cIAP1 leads to the stabilization of NIK (NF-κB inducing kinase), a key activator of the non-canonical NF-κB pathway.[9] In many cancer cells, this, coupled with the loss of cIAP1's anti-apoptotic function, triggers apoptosis.[1]

Signaling Pathways at the Core

The therapeutic effect of cIAP1 degraders is intricately linked to their ability to modulate key signaling pathways.

dot

Caption: cIAP1's dual role in NF-κB signaling and apoptosis.

Data Presentation: Efficacy of cIAP1 Degraders

The following tables summarize the quantitative data on the efficacy of various cIAP1 degraders in different cancer cell lines.

Table 1: Activity of SMAC Mimetics

| Compound | Cell Line | Assay Type | Potency (IC50/Ki) | Reference |

| LCL161 | Ba/F3-FLT3-ITD | Cell Viability | ~0.5 µM | [10] |

| MOLM13-luc+ | Cell Viability | ~4 µM | [10] | |

| Ba/F3-D835Y | Cell Viability | ~50 nM | [10] | |

| CCRF-CEM (T-cell ALL) | Growth Inhibition | 0.25 µM | [10] | |

| Karpas-299 (Anaplastic Large Cell Lymphoma) | Growth Inhibition | 1.6 µM | [10] | |

| HEK293 (XIAP inhibition) | Biochemical | 35 nM | [6] | |

| MDA-MB-231 (cIAP1 inhibition) | Biochemical | 0.4 nM | [6] | |

| Birinapant (B612068) | MDA-MB-231 (Breast Cancer) | Cell Viability | 15 nM | [2] |

| PCI-1 (HNSCC) | Growth Inhibition (IC10) | 18.2 µM | [11] | |

| PCI-9 (HNSCC) | Growth Inhibition (IC10) | 1.3 µM | [11] | |

| PCI-13 (HNSCC) | Growth Inhibition (IC10) | 11.5 µM | [11] | |

| Debio 1143 (AT-406) | Ovarian Cancer Cell Lines | Cell Viability | 0.05-0.5 µg/mL | [4] |

| XIAP | Binding Affinity (Ki) | 66.4 nM | [4] | |

| cIAP1 | Binding Affinity (Ki) | 1.9 nM | [4] | |

| cIAP2 | Binding Affinity (Ki) | 5.1 nM | [4] |

Table 2: Activity of cIAP1-recruiting PROTACs/SNIPERs

| Compound | Target Protein | Cell Line | Potency (DC50) | Reference |

| SNIPER(ABL)-013 | BCR-ABL | K562 | 20 µM | [9] |

| SNIPER(ABL)-015 | BCR-ABL | K562 | 5 µM | [9] |

| SNIPER(ABL)-019 | BCR-ABL | K562 | 0.3 µM | [9] |

| SNIPER(ABL)-024 | BCR-ABL | K562 | 5 µM | [9] |

| SNIPER(ABL)-033 | BCR-ABL | K562 | 0.3 µM | [9] |

| SNIPER(ABL)-044 | BCR-ABL | K562 | 10 µM | [9] |

| SNIPER(ABL)-058 | BCR-ABL | K562 | 10 µM | [9] |

| SNIPER(ER)-51 | Estrogen Receptor | Not Specified | 7.7 nM | [1] |

| BC5P | BTK | THP-1 | 182 ± 57 nM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of cIAP1 degraders.

Experimental Workflow

dot

Caption: A typical experimental workflow for assessing cIAP1 degraders.

Western Blotting for cIAP1 Degradation

This protocol details the detection and quantification of cIAP1 protein levels following treatment with a degrader.

-

Materials:

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against cIAP1

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Loading control antibody (e.g., β-actin or GAPDH)

-

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[9]

-

Co-Immunoprecipitation for cIAP1 Ubiquitination

This protocol is used to confirm the ubiquitination of cIAP1 induced by the degrader.

-

Materials:

-

IP lysis buffer (e.g., Triton-based buffer with protease and deubiquitinase inhibitors)

-

Protein A/G agarose (B213101) or magnetic beads

-

Anti-cIAP1 antibody for immunoprecipitation

-

Anti-ubiquitin antibody for Western blotting

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer)

-

-

Procedure:

-

Cell Lysis: Lyse cells with IP lysis buffer.

-

Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C.

-

Bead Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling.

-

Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody.[9]

-

Cell Viability and Apoptosis Assays

These assays measure the cytotoxic and pro-apoptotic effects of cIAP1 degraders.

-

MTT Assay (Cell Viability):

-

Seed cells in a 96-well plate and treat with the cIAP1 degrader.

-

Add MTT solution and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm.[9]

-

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with the cIAP1 degrader.

-

Harvest and wash the cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

cIAP1 degraders have emerged as a powerful therapeutic modality with significant potential in oncology and beyond. Their ability to induce the complete removal of a key survival protein offers a distinct advantage over traditional inhibitors. The data presented in this guide highlight the potent and selective activity of various cIAP1 degraders in preclinical models.

Future research will focus on optimizing the drug-like properties of these compounds, identifying predictive biomarkers for patient stratification, and exploring their efficacy in combination with other anti-cancer therapies. The continued development of cIAP1 degraders holds the promise of delivering novel and effective treatments for a wide range of diseases.

References

- 1. SNIPER | TargetMol [targetmol.com]

- 2. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment | MDPI [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Apoptosis-sensitizing activity of birinapant in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of cIAP1 Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cellular signaling pathways, primarily known for its role in inflammation and apoptosis.[1][2] As an E3 ubiquitin ligase, cIAP1 is a critical component of the tumor necrosis factor receptor (TNFR) superfamily signaling, where it can promote cell survival by activating the NF-κB pathway.[2][3][4] The development of molecules that can modulate cIAP1 activity is of significant interest in therapeutic areas such as oncology.

This document provides a detailed overview of cIAP1 Ligand-Linker Conjugates, specifically focusing on the conceptual synthesis of molecules like cIAP1 Ligand-Linker Conjugate 12. These conjugates are designed as components for creating Proteolysis Targeting Chimeras (PROTACs) or specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[5]

cIAP1 Signaling Pathway

cIAP1 plays a pivotal role in the TNFα signaling pathway, where it acts as a crucial node determining cell fate between survival and apoptosis. Upon TNFα stimulation, cIAP1 is recruited to the TNFR1 signaling complex. Here, its E3 ligase activity leads to the ubiquitination of RIP1, which acts as a scaffold to recruit other proteins, ultimately leading to the activation of the canonical NF-κB pathway and promoting cell survival. In the absence of cIAP1, RIP1 is not ubiquitinated and can form a complex with FADD and caspase-8, leading to the induction of apoptosis.[2]

Experimental Protocols

While a specific, detailed synthesis protocol for cIAP1 Ligand-Linker Conjugate 12 is not publicly available in peer-reviewed literature, a general synthesis strategy for similar conjugates can be outlined based on established methods for PROTAC synthesis. The synthesis is typically modular, involving the preparation of the cIAP1 ligand and the linker separately, followed by their conjugation.

General Synthesis Workflow

The overall process for synthesizing a cIAP1 ligand-linker conjugate can be broken down into three main stages:

-

Synthesis of the cIAP1 Ligand: This involves the chemical synthesis of a molecule that can bind to the BIR3 domain of cIAP1.

-

Synthesis of the Linker: A chemical linker with appropriate functional groups for conjugation is synthesized.

-

Conjugation: The cIAP1 ligand is covalently attached to the linker.

Materials and Methods

Materials:

-

Starting materials for cIAP1 ligand synthesis (e.g., amino acid derivatives, heterocyclic compounds)

-

Linker precursors (e.g., polyethylene (B3416737) glycol (PEG) derivatives, alkyl chains with functional groups)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DCM, acetonitrile)

-

Purification supplies (e.g., HPLC columns, silica (B1680970) gel)

Table 1: Representative Reagents and Solvents

| Reagent/Solvent | Purpose |

| HATU | Peptide coupling agent |

| DIPEA | Organic base |

| DMF | Polar aprotic solvent |

| DCM | Organic solvent |

| TFA | Deprotection agent |

| HPLC | Purification |

| Mass Spectrometry | Characterization |

| NMR | Structural elucidation |

Protocol for Ligand-Linker Conjugation (Amide Bond Formation)

This protocol describes a general method for conjugating a cIAP1 ligand containing a carboxylic acid group with a linker containing a primary amine.

-

Dissolution: Dissolve the cIAP1 ligand (1 equivalent) in a suitable solvent such as DMF.

-

Activation: Add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amine-functionalized linker (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash chromatography or preparative HPLC to obtain the desired cIAP1 ligand-linker conjugate.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Data Presentation

The characterization of cIAP1 Ligand-Linker Conjugate 12 is summarized below.

Table 2: Physicochemical Properties of cIAP1 Ligand-Linker Conjugate 12

| Property | Value | Reference |

| Synonyms | E3 ligase Ligand-Linker Conjugates 38 | [6] |

| Molecular Formula | C46H64N4O12S2 | [6] |

| Molecular Weight | 929.15 g/mol | [6] |

Conclusion

The synthesis of cIAP1 ligand-linker conjugates is a key step in the development of targeted protein degraders. While the precise synthesis of "cIAP1 Ligand-Linker Conjugates 12" is proprietary, the general principles of organic synthesis, particularly peptide coupling and linker chemistry, provide a clear path for the creation of such molecules. The protocols and data presented here serve as a guide for researchers in the field of drug discovery to design and synthesize novel therapeutics targeting cIAP1.

References

- 1. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

Application Notes and Protocols for Studying cIAP1-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a crucial regulator of cellular signaling pathways, primarily known for its role in inflammation and cell survival. As an E3 ubiquitin ligase, cIAP1 is a key component of the ubiquitin-proteasome system, responsible for tagging proteins for degradation. This activity is central to its function in regulating the NF-κB signaling pathway and its involvement in apoptosis. The ability to harness cIAP1's E3 ligase activity to induce the degradation of specific proteins of interest (POIs) has emerged as a promising therapeutic strategy, particularly in oncology. This has led to the development of targeted protein degraders, such as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics and Proteolysis Targeting Chimeras (PROTACs), that hijack cIAP1 to selectively eliminate pathogenic proteins.

These application notes provide a comprehensive guide for researchers investigating cIAP1-mediated protein degradation. We offer detailed protocols for key experiments, guidance on data interpretation, and visual representations of the underlying biological processes to facilitate the design and execution of robust experimental strategies in this exciting field of research.

cIAP1 Signaling Pathway

cIAP1 plays a multifaceted role in two major signaling pathways: the NF-κB pathway and the apoptosis cascade. In the canonical NF-κB pathway, cIAP1 is essential for the ubiquitination of RIPK1, which serves as a scaffold for the recruitment of downstream signaling components, ultimately leading to the activation of NF-κB and the expression of pro-survival genes.[1][2][3] In the non-canonical NF-κB pathway, cIAP1, in a complex with TRAF2 and TRAF3, mediates the degradation of NIK (NF-κB-inducing kinase), thereby keeping this pathway inactive.[1] Upon stimulation by certain ligands, this complex is recruited to the receptor, leading to the degradation of TRAF3, stabilization of NIK, and activation of the non-canonical NF-κB pathway.

Furthermore, cIAP1 can influence apoptosis. By promoting the ubiquitination and degradation of pro-apoptotic proteins, cIAP1 can inhibit cell death.[4] SMAC mimetics and cIAP1-recruiting PROTACs can induce the auto-ubiquitination and degradation of cIAP1 itself, leading to the stabilization of NIK and sensitization of cells to apoptosis.[5][6][7]

Caption: cIAP1 signaling in NF-κB activation and apoptosis.

Experimental Design for Characterizing cIAP1-Mediated Protein Degradation

A systematic approach is required to fully characterize the activity of a cIAP1-targeting degrader. The following experimental workflow outlines the key stages, from initial screening to in-depth mechanistic studies.

Caption: A typical experimental workflow for characterizing cIAP1-targeting degraders.

Data Presentation: Quantitative Analysis of cIAP1-Targeting Compounds

The efficacy of cIAP1-targeting degraders is typically quantified by their half-maximal degradation concentration (DC50), the maximal level of degradation (Dmax), and their half-maximal inhibitory concentration (IC50) in cell viability assays. Below is a summary of reported data for various cIAP1-targeting compounds.

| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |

| SMAC Mimetics | ||||||

| LCL161 | cIAP1/2 | MDA-MB-231 | ~10 | >90 | ~50 | [6] |

| Birinapant | cIAP1/2 | H1299 | ~5 | >90 | ~20 | [6] |

| Debio 1143 (AT-406) | cIAP1/2, XIAP | MDA-MB-231 | Not Reported | Not Reported | ~10 | |

| GDC-0152 | cIAP1/2, XIAP | MDA-MB-231 | Not Reported | Not Reported | ~30 | |

| PROTACs | ||||||

| SNIPER-7 | BRD4, cIAP1, XIAP | 22Rv1 | ~10 (BRD4) | >90 (BRD4) | Not Reported | |

| SNIPER-12 | BTK, cIAP1 | THP-1 | 182 | >80 (BTK) | Not Reported |

Detailed Experimental Protocols

Cell Viability Assay

Purpose: To determine the cytotoxic or cytostatic effects of a cIAP1-targeting compound and to calculate its IC50 value.

Principle: Common methods include MTT or resazurin-based assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®), which quantify the number of viable cells.

Protocol (using CellTiter-Glo®):

-

Cell Seeding:

-

Seed cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-